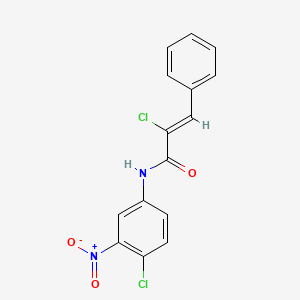

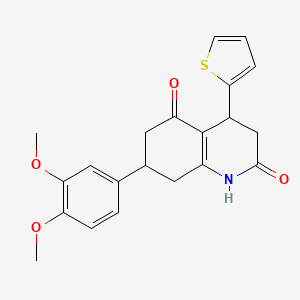

2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis and analysis of chloro-nitrophenyl phenylacrylamides and related compounds have been subjects of interest in the field of organic chemistry due to their potential applications and unique properties. These molecules are often explored for their structural characteristics, reactivity, and potential utility in various applications, excluding direct drug use and dosage considerations.

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, is crucial for determining the configuration and conformation of such compounds. Crystal structure analysis provides insights into the spatial arrangement of atoms, molecular geometry, and intermolecular interactions, which are essential for understanding the compound's properties and reactivity (Dian He et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving chloro-nitrophenyl phenylacrylamides can include nucleophilic substitution, ring-opening reactions, and cyclization processes. These reactions are influenced by the molecule's functional groups and the presence of activating or deactivating substituents on the aromatic ring (D. A. Androsov & D. Neckers, 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be assessed through various analytical techniques. These properties are crucial for determining the compound's suitability for different applications and for understanding its behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's molecular structure and functional groups. Studies on similar compounds have explored these aspects through experimental and theoretical approaches, including density functional theory (DFT) calculations and spectral analysis (C. S. Chidan Kumar et al., 2014).

Aplicaciones Científicas De Investigación

Light-Switchable Polymer Applications

A study by Sobolčiak et al. (2013) discusses a novel cationic polymer that can switch from cationic to zwitterionic form upon irradiation at 365 nm. This feature is utilized for condensing and releasing double-strand DNA and switching antibacterial activity to non-toxic character, which has implications in DNA research and antibacterial applications (Sobolčiak et al., 2013).

Anticancer Properties

Pandey et al. (2019) explored two new compounds for their in vitro cytotoxicity activity against various human cancer cell lines. The compounds demonstrated significant activity against all the cell lines, suggesting potential in developing anticancer therapies (Pandey et al., 2019).

Structural and Molecular Analysis

Hakiri et al. (2018) characterized a new compound, 4-chlorobenzylammonium nitrate, through X-ray diffraction and FT-IR spectroscopy. The analysis provides insights into the molecular structure, which can be relevant for material science and chemical synthesis (Hakiri et al., 2018).

Photolabile Properties in Drug Research

Fasani et al. (2006) studied 3-nitrophenyl derivatives for their photolabile properties, which are crucial in the development of photolabile drugs. The study shows how these compounds can be used to build new photoinduced electron-transfer systems, relevant in drug delivery and photochemistry (Fasani et al., 2006).

Environmental Applications

Mehrizad and Gharbani (2014) researched the use of graphene for the removal of chloro-2-nitrophenol from aqueous solutions. This study is significant for environmental clean-up and pollution control efforts (Mehrizad & Gharbani, 2014).

Synthesis and ‘Click’ Reaction in Polymer Chemistry

Narumi et al. (2008) discussed the synthesis of poly(N‐isopropylacrylamide) and its modification through 'click' reactions. This process is relevant in the field of polymer chemistry for creating materials with specific properties (Narumi et al., 2008).

Propiedades

IUPAC Name |

(Z)-2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3/c16-12-7-6-11(9-14(12)19(21)22)18-15(20)13(17)8-10-4-2-1-3-5-10/h1-9H,(H,18,20)/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDLDZQJTYNWJC-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])\Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)